molecular formula C15H13F3N4O2S2 B2822464 N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide CAS No. 868975-04-6

N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide

Cat. No.: B2822464
CAS No.: 868975-04-6
M. Wt: 402.41
InChI Key: JBQPIJXLHPCEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with a sulfanyl group connected to a carbamoylmethyl moiety bearing a 4-(trifluoromethyl)phenyl group. The 2-position of the thiadiazole is further functionalized with a cyclopropanecarboxamide group.

Properties

IUPAC Name

N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S2/c16-15(17,18)9-3-5-10(6-4-9)19-11(23)7-25-14-22-21-13(26-14)20-12(24)8-1-2-8/h3-6,8H,1-2,7H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQPIJXLHPCEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Aniline Moiety: This step involves the reaction of the thiadiazole intermediate with a trifluoromethyl-substituted aniline derivative, often using coupling agents like EDCI or DCC.

    Attachment of the Cyclopropane Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Table 1: Structural and Functional Comparison
Compound Name / ID Core Heterocycle Key Substituents Functional Groups
Target Compound 1,3,4-Thiadiazole - 4-(Trifluoromethyl)phenyl carbamoylmethyl sulfanyl
- Cyclopropanecarboxamide
Sulfanyl, carboxamide, trifluoromethyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) Thiazole - Benzo[d][1,3]dioxol-5-yl
- 4-(Trifluoromethoxy)benzoyl
Carboxamide, benzodioxole, trifluoromethoxy
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide 1,3,4-Thiadiazole - 1,3-Benzodioxole-5-carboxamide
- 4-(Trifluoromethyl)phenyl
Benzodioxole, carboxamide, sulfanyl
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole (bis) - 4-Methylphenyl
- Sulfanyl-methyl sulfanyl
Sulfanyl, methylphenyl

Key Structural and Functional Differences

Core Heterocycle: The target compound and share a 1,3,4-thiadiazole core, whereas compound 35 uses a thiazole core. Bis-thiadiazole derivatives (e.g., ) lack the carboxamide functionality but emphasize sulfanyl linkages, which may influence redox activity or disulfide bond formation .

Substituent Profiles: Trifluoromethyl vs. Trifluoromethoxy: The target compound’s 4-(trifluoromethyl)phenyl group provides greater electron-withdrawing effects and lipophilicity compared to the trifluoromethoxy group in compound 35 . Cyclopropanecarboxamide vs.

Synthetic Routes :

  • The target compound’s synthesis likely involves sequential nucleophilic substitutions and carboxamide coupling, similar to methods in (e.g., hydrazine reflux for heterocycle formation).
  • Compound 35 employs a benzodioxole-cyclopropane coupling strategy distinct from the sulfanyl-focused pathways in .

Pharmacological and Physicochemical Implications

Bioactivity :

  • Thiadiazole derivatives are associated with antimicrobial and anticancer activities . The target compound’s trifluoromethyl group may enhance membrane permeability and metabolic resistance compared to methylphenyl analogs .
  • Carboxamide groups (present in the target compound and ) are critical for hydrogen bonding with enzyme active sites, a feature absent in bis-thiadiazoles .

Sulfanyl groups in may confer susceptibility to oxidation, whereas the trifluoromethyl group in the target compound improves oxidative stability .

Biological Activity

N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features, including a trifluoromethyl group and a cyclopropane moiety, suggest potential applications in various therapeutic areas, particularly in antimicrobial and antidiabetic research. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C17_{17}H15_{15}F3_3N6_6O3_3S2_2
  • Molecular Weight : 472.5 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and antidiabetic properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity against various pathogens. For instance:

  • Mechanism of Action : The compound is believed to inhibit bacterial growth by disrupting cell membrane integrity and interfering with essential metabolic pathways.
  • Case Studies : In studies involving derivatives of thiadiazole, compounds demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus, showing low minimum inhibitory concentrations (MICs) and effectiveness in biofilm inhibition tests .
CompoundTarget PathogenMIC (µg/mL)Notes
Thiadiazole DerivativeStaphylococcus aureus0.25Effective against biofilm formation
Trifluoromethyl Phenyl DerivativeEnterococcus faecalis0.5Low resistance development observed

Antidiabetic Activity

The compound has also been evaluated for its potential as an antidiabetic agent:

  • In Vitro Studies : Inhibition assays against key enzymes involved in carbohydrate metabolism showed promising results. For instance:
    • Alpha-glucosidase Inhibition : IC50_{50} values were observed at approximately 6.28 µM, indicating competitive inhibition compared to standard drugs like acarbose (IC50_{50} = 2.0 µM) .
    • Alpha-amylase Inhibition : The compound exhibited IC50_{50} values around 4.58 µM, showcasing significant enzyme inhibition capabilities .
EnzymeIC50_{50} (µM)Standard Drug IC50_{50} (µM)% Inhibition at 500 µM
Alpha-glucosidase6.282.0 (Acarbose)83.13%
Alpha-amylase4.581.58 (Acarbose)78.85%
PTP1B0.911.35 (Ursolic Acid)-

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to active sites of target enzymes such as alpha-glucosidase and alpha-amylase.
  • Cell Membrane Disruption : Altering membrane permeability in bacterial cells leading to cell lysis.
  • Antioxidant Activity : Exhibiting free radical scavenging properties which may protect pancreatic beta cells from oxidative stress.

Q & A

Q. Purification Methods :

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates .
  • Recrystallization : Ethanol/water mixtures for final product crystallization .

Table 1 : Key Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiadiazole formationKOH, CS₂, 80°C65–70>95%
Sulfanyl substitutionDMF, RT, 12h50–6090–92%
Carboxamide couplingEDC, DCM, 0°C→RT75–80>98%

Basic: Which spectroscopic and analytical techniques are critical for structural validation of this compound?

Q. Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., cyclopropane protons at δ 1.2–1.5 ppm; thiadiazole carbons at δ 160–170 ppm) .
    • 19F NMR : Verify trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak at m/z 487.08) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .

Basic: How is the compound screened for initial biological activity, and what assays are prioritized?

Q. Answer :

  • Antimicrobial Screening :
    • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .
  • Anticancer Profiling :
    • MTT Assay : Evaluate cytotoxicity against HeLa or MCF-7 cells (IC₅₀ reported at 8–12 µM in related compounds) .
  • Enzyme Inhibition :
    • Kinase/Protease Assays : Use fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

Advanced: How do structural modifications (e.g., substituent changes on the phenyl or thiadiazole rings) affect bioactivity in SAR studies?

Answer :
Key findings from analogous compounds:

  • Trifluoromethyl vs. Methoxy Groups :
    • Trifluoromethyl enhances lipophilicity and metabolic stability, improving cell permeability .
    • Methoxy groups reduce cytotoxicity but increase solubility .
  • Cyclopropane vs. Biphenyl Moieties :
    • Cyclopropane reduces steric hindrance, enhancing enzyme binding .

Table 2 : SAR Trends in Thiadiazole Derivatives

SubstituentBioactivity ImpactReference
4-CF₃-phenyl↑ Antimicrobial potency (MIC 2 µg/mL)
2-Fluorophenyl↑ Kinase inhibition (IC₅₀ 0.5 µM)
Cyclopropane↓ IC₅₀ in MCF-7 cells (vs. benzene)

Advanced: What experimental strategies resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

Q. Answer :

  • Assay Standardization :
    • Use identical cell lines (e.g., MCF-7 from ATCC) and incubation times (48–72h) .
  • Control Compounds : Include doxorubicin or cisplatin as benchmarks .
  • Statistical Analysis : Apply ANOVA to compare replicates; report SEM for IC₅₀ values .

Case Study : A 2025 study found IC₅₀ = 10 µM in HeLa cells, conflicting with a 2024 report (IC₅₀ = 25 µM). Re-analysis revealed differences in serum concentration (10% vs. 5% FBS), altering drug uptake .

Advanced: How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

Q. Answer :

  • Target Identification :
    • Docking (AutoDock Vina) : Predict binding to EGFR kinase (PDB: 1M17) with ∆G = -9.2 kcal/mol .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns (e.g., RMSD < 2 Å) .
  • ADMET Prediction : Use SwissADME to estimate logP (3.5) and CYP450 interactions .

Advanced: What methodologies optimize synthetic yield and scalability without compromising purity?

Q. Answer :

  • DOE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to identify optimal conditions .
  • Continuous Flow Synthesis : Reduce reaction time (from 12h to 2h) and improve yield (85% vs. 60% batch) .
  • In-line Analytics : Use FTIR for real-time monitoring of intermediate formation .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

Q. Answer :

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; analyze via HPLC for 48h .
    • Photolytic Stress : Expose to UV (254 nm) for 24h; monitor sulfoxide formation via LC-MS .
  • Metabolic Stability :
    • Liver Microsomes : Measure t₁/₂ using human hepatocytes (e.g., t₁/₂ = 45 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.